6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
3-Chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzaldehyde moiety, an anilino group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps. One common method starts with the preparation of 3-chlorobenzaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 4-anilino-6-(4-methoxyanilino)-1,3,5-triazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human error. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzaldehyde moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines .
Scientific Research Applications
3-Chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-chlorobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Similar in structure but lacks the triazine and hydrazone moieties.
2-Chlorobenzaldehyde: Another structural isomer with different reactivity and applications.
4-Methoxybenzaldehyde: Contains a methoxy group but differs in its overall structure and properties
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C23H20ClN7O |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20ClN7O/c1-32-20-12-10-19(11-13-20)27-22-28-21(26-18-8-3-2-4-9-18)29-23(30-22)31-25-15-16-6-5-7-17(24)14-16/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+ |
InChI Key |
AOYLKBQNEGLMOO-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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